Aluminum oxalate monohydrate
Description
Significance of Aluminum-Oxalate Coordination Chemistry in Materials Science
The coordination chemistry of aluminum with oxalate (B1200264) ligands is of significant interest in materials science primarily due to the ability of these complexes to serve as precursors for advanced materials. cymitquimica.comsamaterials.com Aluminum oxalate is a key intermediate in the synthesis of aluminum oxide (alumina, Al₂O₃), a material widely utilized for its high thermal stability, catalytic properties, and applications in ceramics. cymitquimica.comekb.eg The thermal decomposition of aluminum oxalate yields alumina (B75360), making it a valuable compound in processes requiring high-temperature resistance. vulcanchem.com
The structure of aluminum oxalate involves aluminum ions coordinated by oxalate ligands in a bidentate fashion, creating a complex and stable three-dimensional network. vulcanchem.com This coordination is fundamental to its role as a precursor. For instance, modifying the surface of γ-Al₂O₃ with aluminum oxalate complexes has been shown to enhance the catalytic properties of platinum-supported alumina catalysts used in processes like n-hexane isomerization. researchgate.net Furthermore, the low solubility of aluminum oxalate in water is a desirable property in various industrial applications where stability and resistance to dissolution are necessary. cymitquimica.comontosight.aiontosight.ai
The versatility of the oxalate ligand, which can adopt numerous coordination modes, allows for the formation of a wide array of structurally diverse compounds. diva-portal.org This has led to extensive research into metal-oxalate complexes for their potential in creating materials with specific magnetic and electrochemical properties. diva-portal.orgencyclopedia.pub In the context of aluminum, this coordination chemistry is crucial for developing novel materials, including multifunctional hybrid compounds with applications in catalysis and electrochemistry. scirp.org
Historical Context of Oxalate Complexes in Inorganic and Coordination Chemistry Research
The study of metal oxalate complexes has a long history in inorganic and coordination chemistry. semanticscholar.org For decades, these compounds have been a subject of interest due to the bis-chelating capability of the oxalate ion (C₂O₄²⁻), which can form stable five-membered rings with metal ions. semanticscholar.orgfiveable.me This chelating effect enhances the stability of the resulting coordination complexes. fiveable.me
Historically, research on oxalate complexes has been driven by their interesting magnetic and electrochemical properties. diva-portal.org The oxalate ligand is known to facilitate magnetic exchange between metal cations, leading to both ferromagnetic and antiferromagnetic interactions. diva-portal.orgencyclopedia.pub This has made oxalate-based transition-metal complexes a fertile ground for fundamental studies in magnetochemistry.
The structural diversity of oxalate coordination compounds is another reason for the sustained interest. The oxalate ligand can act as a mono-, bi-, tri-, or even tetradentate ligand, leading to a vast range of possible structures, from simple mononuclear species to complex coordination polymers. diva-portal.org The synthesis and properties of transition metal carboxylates, including oxalates, have been widely studied, with trivalent cations like Al(III) and Fe(III) forming particularly stable octahedral complexes. semanticscholar.org The formation of metal oxalates has also been identified as a phenomenon in the degradation of oil paintings, where they can form crusts on the paint surface, prompting research in the field of heritage science. belspo.be
Overview of Current Research Landscape Pertaining to Aluminum Oxalate Monohydrate Systems
Current research on this compound systems is multifaceted, encompassing synthesis, characterization, and application-driven studies. A significant area of investigation is the synthesis of high-purity alumina nanoparticles, for which aluminum oxalate serves as a precursor. researchgate.net Researchers employ various methods to synthesize aluminum oxalate, including controlled precipitation from aluminum salts and oxalic acid, as well as hydrothermal techniques that can yield well-defined crystalline structures. researchgate.net
Characterization of this compound and its decomposition products is a key focus. Techniques such as thermogravimetric analysis (TGA) are used to study its thermal decomposition, which occurs in stages. rsc.orgrsc.orgscribd.com For example, potassium aluminum oxalate is known to form a stable anhydrous complex between 150°C and 375°C before further decomposing at higher temperatures. rsc.org X-ray diffraction (XRD) is employed to analyze the crystal structure of the compound and its transformation into various phases of alumina upon heating. ekb.egrsc.orgunair.ac.id Spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), provide insights into the molecular structure and bonding within the complexes. scirp.orgresearchgate.netnih.gov
The application of this compound as a precursor for catalysts remains an active area of research. researchgate.netontosight.ai Studies have explored how modifying γ-Al₂O₃ with aluminum oxalate complexes can influence the properties of supported metal catalysts. researchgate.net Additionally, the design and synthesis of novel multifunctional hybrid compounds based on aluminum oxalate are being investigated for their potential in catalysis, electrochemistry, and photochemistry. scirp.org The study of aqueous aluminum-oxalate complexes using density functional theory (DFT) is also contributing to a deeper understanding of their structures and reaction mechanisms in environmental and biological systems. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of Aluminum Oxalate
| Property | Value | Reference(s) |
| Chemical Formula | C₆Al₂O₁₂ | cymitquimica.comvulcanchem.com |
| Molecular Weight (Anhydrous) | 318.02 g/mol | cymitquimica.com |
| Molecular Weight (Monohydrate) | 336.03 g/mol | nih.gov |
| Appearance | White crystalline solid | cymitquimica.com |
| Solubility in Water | Low | cymitquimica.comontosight.aiontosight.ai |
| IUPAC Name (Anhydrous) | dialuminium(3+) trioxalate | thermofisher.com |
| IUPAC Name (Monohydrate) | dialuminum;oxalate;hydrate | nih.gov |
| CAS Number (Anhydrous) | 814-87-9 | cymitquimica.com |
| CAS Number (Monohydrate) | 6058-43-1 | nih.gov |
Table 2: Thermal Decomposition Data for Aluminum Oxalate and Related Compounds
| Compound | Decomposition Stage | Temperature Range (°C) | Products | Reference(s) |
| Aluminum Oxalate | Thermal Decomposition | > 350 | Aluminum oxide, Carbon dioxide | |
| Basic Aluminum Oxalate | Thermal Decomposition | Not specified | Similar to gibbsite decomposition | rsc.org |
| Potassium Aluminum Oxalate | Formation of anhydrous complex | 150 - 375 | Stable anhydrous complex | rsc.org |
| Potassium Aluminum Oxalate | Two-stage decomposition | > 375 (Bulk at 575) | Potassium aluminate | rsc.org |
| Calcium Oxalate Monohydrate | Three-stage decomposition | Room temp - 1000 | Water, Carbon monoxide, Calcium oxide | scribd.com |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dialuminum;oxalate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Al.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZOPCPLSFWSW-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Al2O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-43-1 | |
| Record name | Aluminum oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALUMINUM OXALATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z8DGR61KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Structural Characterization of Aluminum Oxalate Monohydrate
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction stands as a premier technique for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. Although a complete single-crystal structure for aluminum oxalate (B1200264) monohydrate is not publicly accessible, a related complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, has been structurally elucidated and offers valuable insights into the anticipated structural motifs of aluminum-oxalate compounds. researchgate.net
The unit cell is the basic building block of a crystal, defined by its lattice parameters (dimensions a, b, c, and angles α, β, γ) and the crystallographic space group, which describes the symmetry elements present in the structure. These parameters serve as a unique fingerprint for a crystalline material. The unit cell parameters for the related aluminum-oxalate complex have been determined with high precision. researchgate.net
Unit Cell Parameters for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O
| Parameter | Value |
|---|---|
| a (Å) | 7.5297(5) |
| b (Å) | 8.1418(6) |
| c (Å) | 9.8279(8) |
| α (°) | 107.48(1) |
| β (°) | 99.96(1) |
| γ (°) | 95.09(1) |
| Space Group | P-1 (triclinic) |
This data is from a study on a related aluminum-oxalate complex and is presented for illustrative purposes. researchgate.net
In aluminum-oxalate structures, the aluminum(III) ion is typically coordinated by oxygen atoms from the oxalate anions (C₂O₄²⁻). The oxalate ligand usually functions in a bidentate fashion, binding to the aluminum center via two of its oxygen atoms. In the illustrative complex, each aluminum atom is coordinated to oxygen atoms from two oxalate ligands and a bridging oxo group, leading to a distorted octahedral coordination environment. The precise nature of this coordination is defined by the bond lengths and angles. researchgate.net
Selected Bond Lengths for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O
| Bond | Length (Å) |
|---|---|
| Al-O(oxalate) | 1.9071(17) - 1.9179(16) |
| Al-O(μ-oxo) | 1.8744(17) - 1.8767(16) |
This data is from a study on a related aluminum-oxalate complex and is presented for illustrative purposes. researchgate.net
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Quantification
Powder X-ray diffraction (PXRD) is an indispensable tool for the identification of crystalline substances. The resulting diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), is unique to each crystalline material and serves as a definitive identifier. The positions and intensities of the peaks in the pattern are dictated by the material's crystal structure.
While a specific, publicly available PXRD pattern for aluminum oxalate monohydrate has not been identified in the course of this review, its existence is noted in the Powder Diffraction File (JCPDS), a comprehensive repository of diffraction data. google.comgoogle.com This confirms that a standard reference pattern for the compound is available, enabling its unambiguous identification through PXRD. Furthermore, this technique is crucial for quantitative phase analysis, allowing for the determination of the relative amounts of different crystalline components in a mixture.
Electron Microscopy for Morphological and Microstructural Elucidation
Electron microscopy provides high-magnification visualization of the morphology (shape and size) and microstructure of materials.
Scanning Electron Microscopy (SEM) is employed to obtain high-resolution images of a material's surface. For a crystalline substance such as this compound, SEM analysis would reveal its crystal habit—the characteristic external shape of its crystals. This morphology is a manifestation of the underlying crystal structure and is also influenced by the conditions under which the crystals were formed. Although SEM images specifically of this compound were not found in the reviewed literature, studies on other metal oxalates typically reveal well-formed crystals with habits such as plates, prisms, or aggregates. An SEM investigation of this compound would yield critical information regarding its particle size, shape distribution, and surface topography.
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that utilizes a beam of electrons transmitted through a specimen to form an image. mdpi.com It enables the direct imaging of nanoscale features, providing invaluable information on the morphology, crystal structure, and defects of a material. mdpi.comnih.gov In the context of this compound, TEM can elucidate critical characteristics of its particulate or crystalline nature at high resolution.
Furthermore, High-Resolution TEM (HRTEM) can be employed to investigate the crystallinity of the material. mdpi.com HRTEM images can resolve the atomic lattice of a crystalline material, allowing for the identification of the crystal structure and the detection of any defects, such as dislocations, stacking faults, or grain boundaries. mdpi.com The electron diffraction patterns generated within the TEM provide further confirmation of the crystal structure and its orientation. While specific TEM studies on this compound are not widely detailed, the application of this technique, as demonstrated on other aluminum-based nanoparticles and metal oxalates, is crucial for a comprehensive nanoscale structural characterization. nih.govresearchgate.net
Table 1: Representative Nanoscale Morphological Data Obtainable from TEM Analysis Data presented is illustrative of typical findings for metal oxalates.
| Parameter | Description | Example Value Range | Source of Analogy |
| Morphology | The overall shape of the particles. | Nanorods, Nanoparticles | arabjchem.org, scispace.com |
| Diameter | The average width of the nanostructures. | 80 - 130 nm | arabjchem.org, scispace.com |
| Length | The average length of the nanostructures. | 480 - 640 nm | arabjchem.org, scispace.com |
| Crystallinity | The degree of structural order. | Single-crystalline | mdpi.com |
| Lattice Fringes | Spacing between atomic planes. | Angstrom (Å) scale | mdpi.com |
Micro-Computed Tomography (Micro-CT) for Three-Dimensional Structural Analysis
Micro-Computed Tomography (Micro-CT) is a non-destructive imaging technique that uses X-rays to create cross-sectional images of a specimen, which can then be reconstructed into a three-dimensional model. nih.govnih.gov This method allows for the visualization and quantification of the internal structure of materials without altering the sample. nih.gov For a bulk powder or a sintered form of this compound, Micro-CT provides critical insights into its three-dimensional architecture, including porosity, crystal packing, and the distribution of different phases or defects. science.govresearchgate.net
The application of Micro-CT is particularly relevant for understanding the microstructure of oxalate compounds, as demonstrated in studies of calcium oxalate. researchgate.netnih.gov These studies successfully used Micro-CT to visualize the 3D distribution of crystals, identify voids, and characterize the packing of crystalline structures. researchgate.netresearchgate.net When applied to this compound, Micro-CT would enable a detailed analysis of the bulk material's internal features. It can quantify key structural parameters such as pore volume, pore size distribution, and the connectivity of the pore network. This is essential for understanding the material's physical properties.
The high-resolution 3D images generated by Micro-CT allow for the identification of structural heterogeneities. researchgate.net For example, it can map out variations in density within a sample, which may correspond to regions of tighter crystal packing or the presence of impurities. The ability to perform this analysis non-destructively is a significant advantage, as it allows the same sample to be subjected to further testing after the structural analysis is complete. nih.gov
Table 2: Three-Dimensional Morphometric Parameters Measurable by Micro-CT
| Parameter | Symbol | Description | Unit |
| Total Volume | TV | The entire volume of the scanned sample. | mm³ |
| Pore Volume | PV | The total volume of void space within the sample. | mm³ |
| Porosity | PV/TV | The fraction of the total volume that is void space. | % |
| Surface Area | SA | The total surface area of the solid material. | mm² |
| Structural Thickness | St.Th | The average thickness of the solid structures. | µm |
| Structural Separation | St.Sp | The average distance between the solid structures. | µm |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
For compounds like this compound, Hirshfeld analysis can precisely identify and quantify the various non-covalent interactions at play. A study on a related complex, tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate, demonstrates the power of this technique. scirp.org The analysis reveals that the cohesion of the crystal structure is ensured by a network of intermolecular hydrogen bonds, specifically of the O-H···O and N-H···O types, which link the complex anions, organic cations, and water molecules. scirp.org
The analysis generates a unique 2D "fingerprint plot," which summarizes all intermolecular contacts in the crystal. researchgate.net Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on this plot, allowing for their separation and quantification. researchgate.net For the tris(oxalato)aluminate(III) complex, the Hirshfeld analysis quantitatively showed that O···H contacts are the most abundant intermolecular interactions in the crystal structure. scirp.org The surfaces can also be mapped with properties like d_norm, where red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. scirp.org This approach provides a holistic and quantitative picture of the interactions governing the supramolecular architecture of aluminum-containing oxalate crystals.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Tris(oxalato)aluminate(III) Complex This table is based on data for a structurally related aluminum oxalate complex and is representative of the type of quantitative data generated.
| Intermolecular Contact | Contribution (%) | Description |
| O···H / H···O | High | Predominantly represents strong O-H···O hydrogen bonds involving oxalate oxygen atoms and water molecules. scirp.org |
| N···H / H···N | Significant | Represents N-H···O hydrogen bonds between cations and anions. scirp.org |
| H···H | Significant | Represents van der Waals forces and other weaker contacts between hydrogen atoms. scirp.org |
| C···H / H···C | Moderate | Indicates weaker C-H···O or C-H···π interactions. researchgate.net |
| π···π | Present | π-π stacking interactions observed between aromatic rings of cations. scirp.org |
Spectroscopic Investigations of Aluminum Oxalate Monohydrate
Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is pivotal for analyzing the coordination of the oxalate (B1200264) ligand to the aluminum ion and identifying the characteristic vibrations of the functional groups within the compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, revealing information about its functional groups and the coordination environment.
In aluminum oxalate complexes, the coordination of the oxalate ligand to the aluminum ion significantly influences the vibrational frequencies of the carboxylate groups. The IR spectrum of oxalate-containing compounds typically displays strong absorption bands related to the carbonyl (C=O) and C-O stretching vibrations. For instance, the antisymmetric stretching mode of the C=O group in oxalate ligands is observed in the region of 1585–1757 cm⁻¹. nih.gov A band at 1686 cm⁻¹ has been specifically assigned to the C=O stretching mode in a tris(oxalato)-aluminate(III) complex. scirp.org Another study identifies the antisymmetric C=O stretch, νa(C=O), at 1690 cm⁻¹. researchgate.net
The symmetric carbonyl stretching vibration is typically found near 1400 cm⁻¹. nih.gov Additionally, vibrations corresponding to the Al-O bonds are expected in the low-frequency region of the spectrum. nih.gov The presence of water of hydration introduces characteristic O-H stretching bands, typically observed in the high-frequency region around 3400-3500 cm⁻¹. scirp.orgmdpi.com The analysis of hydroxyl groups on alumina (B75360) surfaces, which can be involved in anchoring aluminum oxalate complexes, often utilizes the 3670-3775 cm⁻¹ range. scispace.com
Table 1: Characteristic FTIR Bands for Aluminum Oxalate and Related Complexes
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Water of Hydration) | ~3458 | scirp.org |
| Antisymmetric C=O Stretch | 1686 - 1690 | scirp.orgresearchgate.net |
| Symmetric C=O Stretch | ~1400 | nih.gov |
| Al-O Stretch | Low-frequency region | nih.gov |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and provides valuable information about the molecular structure.
The Raman spectrum of aluminum oxalate is characterized by strong signals from the oxalate ligand. The most diagnostic feature for metal oxalates is a strong band in the 1400-1600 cm⁻¹ region. researchgate.net For aluminum(III) oxalate, a prominent signal has been recorded at 1441 cm⁻¹. researchgate.net This band is primarily associated with the symmetric stretching of the carboxylate groups coupled with C-C stretching.
Other characteristic Raman bands for metal oxalates include those related to the Al-O stretching and various bending modes of the oxalate ligand. For example, in the hexaaquaaluminium(III) ion, an Al-O symmetric stretching mode, ν1(a1g), is observed around 525 cm⁻¹. rsc.org While this is not the oxalate complex, it provides an expected range for the metal-oxygen vibrations. The oxalate anion itself has characteristic vibrations, including C-C stretching and O-C-O bending modes. optica.orgwalisongo.ac.id
Table 2: Principal Raman Bands for Aluminum Oxalate
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Symmetric C-O Stretch + C-C Stretch | 1441 | researchgate.net |
| Al-O Stretch (related complexes) | ~525 | rsc.org |
Electronic Spectroscopy for Band Structure and Optical Properties
Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure, energy levels, and optical properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aluminum oxalate monohydrate, the electronic transitions are primarily associated with the oxalate ligand, as the Al³⁺ ion does not have d-d electronic transitions.
The oxalate group exhibits an internal electronic transition that can be observed in the UV region, typically around 285 nm. scribd.com Studies on related tris(oxalato)-aluminate(III) complexes have revealed an optical band gap of 2.88 eV, indicating semiconductor-like behavior. scirp.org This band gap is determined from the absorption edge in the UV-Vis spectrum. The absorption spectrum of the oxalate ion itself shows high-intensity absorption in the far-ultraviolet region. scribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aluminum Speciation and Coordination Environments
NMR spectroscopy is a powerful technique for investigating the local environment of specific atomic nuclei. For aluminum compounds, ²⁷Al NMR is particularly informative.
²⁷Al NMR spectroscopy provides direct insight into the coordination number and symmetry of the aluminum center. The chemical shift (δ) of the ²⁷Al nucleus is highly sensitive to its coordination environment. cuni.cz
For aluminum oxalate, where aluminum is expected to be in a six-coordinate (octahedral) environment, bonded to oxygen atoms from the oxalate ligands and water molecules, the ²⁷Al NMR signal is expected to appear in a specific range. Hexa-coordinated aluminum species typically resonate in the chemical shift range of -30 to +30 ppm, relative to the [Al(H₂O)₆]³⁺ reference at 0 ppm. mdpi.com For example, ⁶-fold coordinated aluminum in clays (B1170129) and other inorganic materials shows chemical shifts typically between 0 and 5 ppm. cuni.cz NMR studies of aluminum oxalate solutions have confirmed the presence of such hexa-coordinated species. researchgate.net The broadening of the NMR signal can also provide information about the symmetry of the aluminum site; a more symmetric environment leads to a sharper signal, while asymmetry causes significant line broadening due to quadrupolar interactions. mdpi.com
Table 3: Typical ²⁷Al NMR Chemical Shifts for Different Aluminum Coordination Environments
| Coordination Number | Typical Chemical Shift (ppm) | Reference |
|---|---|---|
| 6 (Octahedral) | 0 - 5 | cuni.cz |
| 5 (Trigonal Bipyramidal/Square Pyramidal) | 30 - 40 | |
| 4 (Tetrahedral) | 50 - 80 | cuni.czrsc.org |
¹³C NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of chemical compounds by observing the magnetic properties of atomic nuclei. In the context of this compound, ¹³C NMR spectroscopy provides specific insights into the carbon framework of the oxalate ligand.
Research Findings:
The oxalate anion (C₂O₄²⁻) in this compound contains two equivalent carboxylate carbons. Consequently, a single resonance is typically observed in the ¹³C NMR spectrum under conditions where the oxalate ions are rapidly exchanging or are symmetrically equivalent. The chemical shift of this resonance is influenced by the electronic environment of the carbon atoms, including the coordination to the aluminum ion.
Studies on oxalate ions in solution have shown that the ¹³C chemical shift is sensitive to pH, with values ranging from approximately 161 ppm to 165 ppm. soton.ac.uk For solid-state ¹³C NMR of metal oxalates, the chemical shifts are also expected in a similar range, typically between 160 and 170 ppm. researchgate.net The specific chemical shift for this compound would provide information about the nature of the carbon-oxygen bonds and their interaction with the aluminum center. In the solid state, factors such as crystal packing and polymorphism can influence the ¹³C NMR spectrum, potentially leading to multiple resonances if the oxalate carbons are no longer magnetically equivalent. researchgate.netnih.govacs.org
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Oxalate and Related Species
| Compound/Species | Solvent/State | Chemical Shift (ppm) | Reference |
| Oxalate ion (pH 1.8) | Solution | ~162 | soton.ac.uk |
| Oxalate ion (pH 2.8) | Solution | ~162 | soton.ac.uk |
| Oxalate ion (pH 4.3) | Solution | ~165 | soton.ac.uk |
| Imidazolium oxalate | Solid-state | >160 | researchgate.net |
X-ray Based Spectroscopic Methods for Elemental and Chemical State Analysis
X-ray spectroscopy encompasses a suite of techniques that utilize the interaction of X-rays with matter to probe elemental composition and chemical states.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. intertek.com When a sample is irradiated with high-energy X-rays, atoms in the sample are excited, leading to the emission of characteristic secondary X-rays. Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis. physlab.orglibretexts.org
Research Findings:
For this compound (Al₂(C₂O₄)₃·H₂O), XRF analysis is expected to detect the presence of aluminum (Al), oxygen (O), and carbon (C). The relative intensities of the characteristic X-ray peaks would correspond to the elemental composition of the compound. XRF is particularly well-suited for the detection of heavier elements, and while it can detect aluminum, the sensitivity for lighter elements like carbon and oxygen can be lower, and may require specialized instrumentation, such as detectors with thin windows or operation under vacuum. physlab.org A typical XRF spectrum of an aluminum-containing compound would show a prominent peak corresponding to the Al Kα emission line at approximately 1.487 keV. xrfresearch.com
Interactive Data Table: Expected XRF Emission Lines for Elements in this compound
| Element | Kα Emission Energy (keV) | Lα Emission Energy (keV) |
| Aluminum (Al) | 1.487 | 0.073 |
| Oxygen (O) | 0.525 | - |
| Carbon (C) | 0.277 | - |
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is another elemental analysis technique, often coupled with scanning electron microscopy (SEM). researchgate.net An electron beam is focused on the sample, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic X-rays, whose energies identify the elements present. researchgate.net
Research Findings:
An EDX analysis of this compound would provide a spectrum with peaks corresponding to aluminum, carbon, and oxygen. The relative heights of these peaks can be used to determine the semi-quantitative elemental composition of the sample. For instance, an EDX spectrum of aluminum oxide nanoparticles clearly shows peaks for aluminum and oxygen. researchgate.net Similarly, analysis of calcium oxalate doped with other metals has demonstrated the utility of EDX in determining the elemental distribution within the crystals. arxiv.org Therefore, EDX can confirm the stoichiometry of this compound and assess its purity by detecting any elemental contaminants.
Interactive Data Table: Expected Elemental Composition from EDX of this compound
| Element | Atomic % (Theoretical) |
| Aluminum (Al) | 11.1 |
| Carbon (C) | 22.2 |
| Oxygen (O) | 66.7 |
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that analyzes the composition of the outermost atomic or molecular layers of a solid. nih.gov A pulsed primary ion beam sputters secondary ions from the sample surface, which are then accelerated into a time-of-flight mass analyzer. researchgate.net
Research Findings:
A TOF-SIMS analysis of this compound would provide detailed information about the surface chemistry. The positive ion spectrum would be expected to show peaks corresponding to Al⁺ and various aluminum-containing clusters. The negative ion spectrum would likely be dominated by oxalate-related fragments, such as C₂O₄⁻ and related species. The fragmentation pattern can provide insights into the bonding and structure of the compound on the surface. Studies on other metal oxalates have shown the utility of TOF-SIMS in characterizing surface layers and reaction products. researchgate.net The high mass resolution of TOF-SIMS allows for the differentiation of ions with very similar masses. nih.gov
Interactive Data Table: Plausible Ions in the TOF-SIMS Spectra of this compound
| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| Al⁺ | 26.98 | - |
| C₂O₄⁻ | - | 88.00 |
| AlO⁺ | 42.98 | - |
| AlC₂O₄⁺ | 114.98 | - |
| C₂O₄H⁻ | - | 89.00 |
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that uses a high-energy laser pulse to create a micro-plasma on the sample surface. azom.com The light emitted from the plasma is then collected and analyzed. The wavelengths of the emitted light are characteristic of the elements present in the sample. dtic.mil
Research Findings:
A LIBS analysis of this compound would result in a spectrum containing emission lines for aluminum, carbon, and oxygen. The prominent emission lines for neutral aluminum (Al I) are found at 308.2, 309.3, 394.4, and 396.1 nm. researchgate.net The presence of carbon and oxygen would also be indicated by their respective atomic emission lines. The relative intensities of these lines can be used for quantitative analysis, though matrix effects can be a significant consideration. The technique is rapid and requires minimal sample preparation, making it suitable for fast screening of materials. azom.com
Interactive Data Table: Prominent LIBS Emission Lines for Elements in this compound
| Element | Wavelength (nm) |
| Aluminum (Al I) | 396.15 |
| Aluminum (Al I) | 394.40 |
| Aluminum (Al I) | 309.27 |
| Aluminum (Al I) | 308.22 |
| Carbon (C I) | 247.86 |
| Oxygen (O I) | 777.19 |
Thermal Decomposition Mechanisms and Kinetics of Aluminum Oxalate Monohydrate
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of aluminum oxalate (B1200264) monohydrate by measuring the change in mass of a sample as a function of temperature. The resulting TGA curve provides quantitative information about the different stages of decomposition. The decomposition process typically occurs in distinct steps, each corresponding to the loss of a specific component.
The thermal decomposition of basic aluminum oxalate has been investigated using thermogravimetric methods. The process is suggested to be analogous to the decomposition of gibbsite. The initial structure is considered a three-dimensional arrangement of aluminum, oxalate, and hydroxyl ions within a distorted gibbsite lattice. rsc.org
While detailed TGA data for aluminum oxalate monohydrate is not as widely published as for other oxalates like calcium oxalate monohydrate, the general decomposition pathway can be inferred. The initial weight loss corresponds to the removal of water of hydration. This is followed by the decomposition of the anhydrous aluminum oxalate, leading to the formation of aluminum oxide.
Table 1: Representative TGA Data for the Decomposition of a Metal Oxalate Monohydrate
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species |
| Dehydration | 100 - 250 | Variable | H₂O |
| Anhydrous Oxalate Decomposition | 350 - 500 | Variable | CO, CO₂ |
| Carbonate Decomposition (if applicable) | 600 - 800 | Variable | CO₂ |
Note: This table provides a generalized representation. Specific temperature ranges and mass loss percentages will vary for this compound.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Energetic Transitions
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques that measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. These methods are instrumental in identifying the energetic transitions, such as endothermic and exothermic processes, that accompany the decomposition steps observed in TGA.
For this compound, the dehydration step is an endothermic process, as energy is required to break the bonds holding the water molecules in the crystal lattice. This is observed as an endothermic peak in the DTA or DSC curve. The subsequent decomposition of the anhydrous oxalate can involve both endothermic and exothermic events. The decomposition of the oxalate to form aluminum oxide and gaseous products (carbon monoxide and carbon dioxide) is generally a complex process.
Broad endothermic peaks in DTA are often characteristic of dehydration reactions. vbcop.org In contrast, sharp endothermic peaks usually indicate phase transitions such as melting. vbcop.org Exothermic reactions, such as oxidative processes, result in positive peaks in a DTA curve. vbcop.org
Kinetic Modeling of Thermal Decomposition Processes
The study of the kinetics of thermal decomposition provides valuable insights into the reaction mechanisms and allows for the prediction of the material's behavior under different thermal conditions.
Various solid-state reaction models are applied to describe the kinetics of the thermal decomposition of oxalates. The Avrami-Erofeev equation is a common model used to describe nucleation and growth processes. Other models, such as those based on reaction order, diffusion, or geometrical contraction, are also employed to fit the experimental data obtained from TGA. The selection of the most appropriate model is based on the best fit to the experimental data and its physical relevance to the observed decomposition process.
From the kinetic analysis of TGA data, key parameters such as the activation energy (Ea) and the pre-exponential factor (A), which is related to the rate constant, can be determined. The activation energy represents the minimum energy required for the decomposition reaction to occur. Several methods, including model-fitting and model-free (isoconversional) methods, are used to calculate these kinetic parameters. The variation of the activation energy with the extent of conversion can provide further information about the complexity of the decomposition mechanism.
In-Situ High-Temperature X-ray Diffraction Studies of Phase Evolution
In-situ high-temperature X-ray diffraction (HT-XRD) is a powerful technique for studying the crystalline phase evolution of a material during thermal decomposition. By collecting XRD patterns at various temperatures, it is possible to identify the crystalline phases present at each stage of the decomposition process in real-time.
For this compound, HT-XRD studies would reveal the transformation from the initial hydrated crystalline structure to the anhydrous form upon heating. Further heating would show the disappearance of the anhydrous oxalate peaks and the emergence of peaks corresponding to intermediate phases and the final aluminum oxide product. This technique is crucial for determining the sequence of phase transformations and the crystal structure of the resulting alumina (B75360), which can vary depending on the decomposition conditions.
Identification of Intermediate and Final Decomposition Products
The thermal decomposition of this compound proceeds through the formation of intermediate species before yielding the final stable product. The initial step is the loss of water to form anhydrous aluminum oxalate.
The subsequent decomposition of the anhydrous oxalate is a critical step that dictates the nature of the final product. This stage involves the release of carbon monoxide (CO) and carbon dioxide (CO₂). The final solid product of the thermal decomposition of this compound in an inert atmosphere or air is typically aluminum oxide (Al₂O₃). The specific crystalline phase of the alumina (e.g., gamma-Al₂O₃, alpha-Al₂O₃) can be influenced by factors such as the heating rate and the atmosphere.
Computational and Theoretical Studies of Aluminum Oxalate Monohydrate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study aluminum-oxalate complexes, providing detailed information on molecular geometries, thermodynamic properties, and reaction energetics.
DFT calculations have been employed to optimize the geometries of various hydrated aluminum-oxalate complexes. These studies often utilize split-valence polarized basis sets, sometimes augmented with diffuse functions, to accurately describe the electronic distribution. For instance, the structures of species like Al(C₂O₄)(H₂O)₄⁺ and Al(C₂(O₄))₂(H₂O)₂⁻ have been optimized to determine the most stable molecular configurations. Such calculations reveal crucial details about bond lengths and angles, showing, for example, that Al-OH₂ bond lengths trans to the oxalate (B1200264) ligand are often longer than those in the cis position. rsc.org
Thermodynamic analyses based on DFT calculations help elucidate the formation mechanisms of these complexes. Studies have shown that the formation of monodentate aluminum-oxalate complexes is typically an energy-driven process, characterized by small entropy contributions to the Gibbs Free Energy (ΔG). rsc.org In contrast, the formation of bidentate (chelate) complexes is largely entropy-driven due to the release of multiple water molecules from the aluminum coordination sphere. rsc.org These calculations align with experimental observations that the tris-oxalato complex, [Al(C₂O₄)₃]³⁻, is the most dominant species in solution. rsc.org
Table 1: Summary of DFT Calculation Applications for Aluminum-Oxalate Systems
| Parameter Studied | Computational Method/Basis Set | Key Findings | References |
|---|---|---|---|
| Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Optimization of Al-O bond lengths and angles in hydrated complexes. | rsc.org |
| Thermodynamic Stability | DFT with Polarized Continuum Model (PCM) | Determination of reaction energies and Gibbs Free Energy (ΔG) for complex formation. | rsc.org |
| Reaction Mechanisms | DFT | Analysis of energy-driven vs. entropy-driven formation for monodentate and bidentate complexes. | rsc.org |
| Spectroscopic Properties | HF GIAO/6-311+G(d,p) | Computation of 27Al and 13C NMR chemical shifts, showing good agreement with experimental data. | rsc.org |
Quantum Chemical Modeling of Metal-Ligand Binding Affinities and Complexation Energies
Quantum chemical calculations are essential for quantifying the strength of the interaction between the aluminum ion (Al³⁺) and the oxalate ligand. These models provide precise values for binding affinities and complexation energies, confirming the strong chelating ability of oxalate with aluminum.
Studies have systematically investigated a series of metal cations and their binding affinity to oxalate, identifying Al³⁺ as a particularly strong candidate for complexation. vub.be The calculations determine the formation energies of various metal-ligand complexes, revealing that the aluminum-oxalate complex is exceptionally stable. For example, the calculated complexation energy for aluminum with oxalate can be nearly double that of other common ligands, indicating a very strong and favorable interaction. vub.be
The Gibbs free energy (ΔG) of complexation reactions has also been calculated to understand the coordination mechanism. For the reaction of Al³⁺ with oxalate ions, calculations have yielded highly negative ΔG values, signifying a spontaneous and thermodynamically favorable process. These computational results help to explain the observed prevalence of aluminum-oxalate species in relevant chemical systems.
Table 2: Calculated Complexation Energies for Metal-Oxalate Systems
| Cation | Ligand | Calculated Complexation Energy (kcal/mol) | Significance | References |
|---|---|---|---|---|
| Al³⁺ | Oxalate | -1068.2 | Extremely strong binding affinity predicted. | vub.be |
| Al³⁺ | Acetate | -554.2 | Significantly weaker binding compared to oxalate. | vub.be |
| Al³⁺ | Citrate | -554.5 | Significantly weaker binding compared to oxalate. | vub.be |
| Mg²⁺ | Oxalate | -130.80 | Much weaker binding compared to Al³⁺. | vub.be |
| Ca²⁺ | Oxalate | -124.00 | Much weaker binding compared to Al³⁺. |
Molecular Dynamics Simulations of Aluminum Oxalate Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on aluminum oxalate monohydrate are not widely documented, the methodology has been applied to closely related systems like aluminum carboxylates, providing a framework for understanding the potential interactions in an aluminum oxalate system. mdpi.comnih.gov
MD simulations typically employ force fields (like Dreiding) to describe the interatomic interactions. mdpi.com These simulations can model the system's behavior in different environments and at various temperatures. Key parameters derived from MD simulations include interaction energies, radial distribution functions (RDFs), and cohesive energy density.
Interaction Energy: This value quantifies the strength of interactions between different components of the system, such as between aluminum-oxalate complexes and solvent molecules.
Radial Distribution Function (g(r)): The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. For an aluminum oxalate system, RDFs could reveal the coordination structure of water molecules around the aluminum center and the average distances between ions in solution.
In related aluminum carboxylate sol-gel systems, MD simulations have been used to study how factors like solvent content and temperature influence the colloidal structure and rheological properties. mdpi.comnih.gov Similar simulations for aluminum oxalate could elucidate mechanisms of crystal growth, dissolution, and the role of water molecules in stabilizing the monohydrate structure.
Chemical Equilibrium Modeling for Aluminum Speciation in Solution
Chemical equilibrium models are computational tools used to predict the distribution of chemical species in aqueous solutions under various conditions. For the aluminum-oxalate system, these models are crucial for understanding which specific complexes will form at a given pH, concentration, and ionic strength.
Geochemical speciation models like MINTEQA2 are widely used for this purpose. researchgate.netepa.govepa.gov These models utilize a comprehensive database of thermodynamic data (equilibrium constants) to calculate the equilibrium composition of a solution. researchgate.netepa.govepa.gov By inputting the total concentrations of aluminum, oxalate, and other relevant ions, the model can predict the concentrations of free Al³⁺ ions and the various aluminum-oxalate complexes.
Studies using such models have shown that aluminum readily coordinates with oxalate to form several distinct complexes. nih.gov The dominant species are highly dependent on the solution's pH and the relative concentrations of aluminum and oxalate.
Commonly Modeled Aluminum-Oxalate Species:
Al(C₂O₄)⁺
Al(C₂O₄)₂⁻
Al(C₂O₄)₃³⁻
AlHC₂O₄²⁺
These modeling studies provide a theoretical framework that correlates and predicts the distribution of aluminum species in complex aqueous environments containing oxalic acid. researchgate.net
Theoretical Solid-State Methods for Structural and Spectroscopic Property Prediction
Theoretical solid-state methods, often based on periodic DFT, are used to investigate the structural, electronic, and vibrational properties of crystalline materials like this compound. These calculations provide a powerful complement to experimental techniques such as X-ray diffraction (XRD) and Raman spectroscopy.
By modeling the periodic crystal lattice, these methods can optimize the unit cell parameters (a, b, c, α, β, γ) and the precise atomic positions within the cell. researchgate.net The calculated structural parameters can then be compared with experimental data to validate the theoretical model. For example, a study on a new aluminum(III) oxalate complex reported triclinic crystal structure with specific cell parameters determined by single-crystal XRD, which serve as a benchmark for theoretical predictions. researchgate.net
Furthermore, these methods can predict various spectroscopic properties. The vibrational frequencies corresponding to Raman and infrared (IR) spectra can be calculated, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.netwalisongo.ac.id For instance, the strong Raman signals observed for metal oxalates in the 1400-1600 cm⁻¹ region can be computationally analyzed to understand the influence of the metal cation on the oxalate ligand's vibrational modes. researchgate.net Experimental Raman spectroscopy has identified the strongest signal for aluminum(III) oxalate at 1441 cm⁻¹, a value that can be targeted for theoretical prediction. researchgate.net
Table 3: Properties Predictable by Theoretical Solid-State Methods
| Property | Theoretical Method | Experimental Correlation | References |
|---|---|---|---|
| Crystal Structure | Periodic DFT Optimization | X-ray Diffraction (XRD) | researchgate.net |
| Lattice Parameters | Periodic DFT Optimization | X-ray Diffraction (XRD) | researchgate.net |
| Bond Lengths & Angles | Periodic DFT Optimization | X-ray Diffraction (XRD) | researchgate.net |
| Vibrational Frequencies | DFT (Phonon Calculations) | Raman & Infrared (IR) Spectroscopy | researchgate.netwalisongo.ac.id |
| Electronic Band Structure | DFT | UV-Visible Spectroscopy |
Research Applications of Aluminum Oxalate Monohydrate in Materials Science
Role as a Precursor for Advanced Aluminum-Based Materials
The thermal decomposition of aluminum oxalate (B1200264) monohydrate provides a reliable route to produce various forms of aluminum oxide, making it a valuable precursor in materials synthesis.
Aluminum oxalate is utilized as a precursor for the synthesis of high-purity alumina (B75360) (Al₂O₃). The thermal decomposition of aluminum oxalate yields alumina, and this method is advantageous for producing fine, high-purity oxide powders. The process typically involves heating the aluminum oxalate at controlled temperatures to ensure complete decomposition and the formation of the desired crystalline phase of alumina. High-purity alumina is critical for applications in advanced ceramics, electronics, and as a support material for catalysts.
Furthermore, aluminum oxalate can be employed in the synthesis of mixed-metal oxides. By co-precipitating aluminum oxalate with oxalates of other metals, a homogeneous mixture of precursors is obtained. Subsequent thermal treatment of this mixture leads to the formation of mixed-metal oxides with a uniform distribution of the constituent metals. This "oxalate method" is a common strategy for producing a wide range of complex oxide materials with specific stoichiometric compositions.
| Precursor | Product | Significance |
| Aluminum Oxalate | High-Purity Alumina (Al₂O₃) | Enables production of fine, pure oxide powders for advanced applications. |
| Co-precipitated Metal Oxalates (including Aluminum Oxalate) | Mixed-Metal Oxides | Ensures homogeneous distribution of metals for complex oxide materials. |
The use of aluminum-containing precursors is central to the fabrication of nanostructured aluminum oxides, which exhibit unique properties due to their high surface area and controlled porosity. While various aluminum compounds can be used, the principle of controlled decomposition of a precursor to form nanoparticles is key. The thermal decomposition of aluminum oxalate can be tailored to produce aluminum oxide nanoparticles. The process involves the careful control of temperature and heating rates to influence the particle size and morphology of the resulting alumina. Nanostructured aluminas are of significant interest for applications in catalysis, as abrasive materials, and in the development of advanced composites.
Catalytic Applications in Organic Synthesis and Industrial Processes
Aluminum oxalate complexes have been investigated for their role in modifying the surfaces of catalyst supports, thereby influencing their catalytic activity. The modification of γ-Al₂O₃ with aluminum oxalate complexes has been shown to alter the surface properties of the alumina support. This modification can lead to an increase in the amount of active metal, such as platinum, that can be adsorbed onto the support. The altered surface chemistry can enhance the catalytic performance in industrial processes like the isomerization of n-hexane and the dehydrogenation of propane.
Development of Optical Materials Incorporating Oxalate Complexes
The chemistry of metal-oxalate complexes is relevant to the development of various functional materials. While direct applications of aluminum oxalate monohydrate in optical materials are not extensively documented in the provided search results, the fundamental coordination chemistry of aluminum with oxalate ligands is well-established. Oxalate ligands are known to form stable complexes with a variety of metal ions, and these complexes can exhibit interesting photophysical properties. The incorporation of such complexes into solid-state matrices is a potential route for the development of novel optical materials. Further research in this area could explore the potential of aluminum oxalate complexes in applications such as phosphors or non-linear optical materials.
Surface Modification of Metal Oxides Using Aluminum Oxalate Complexes
The surface properties of metal oxides play a crucial role in their performance in applications such as catalysis and adsorption. Aluminum oxalate complexes can be used to modify the surface of metal oxides like γ-Al₂O₃. This modification is achieved by adsorbing the aluminum oxalate complex onto the surface of the oxide, followed by thermal treatment. This process leads to the formation of supported aluminum oxide compounds on the surface, which alters the distribution and number of surface hydroxyl groups and Lewis acid sites. Such modifications can be used to tailor the surface chemistry of the metal oxide for specific applications, for instance, to improve the dispersion and stability of a supported metal catalyst.
| Application | Method | Effect |
| Catalysis | Modification of γ-Al₂O₃ with aluminum oxalate complexes. | Alters surface properties, increasing adsorption of active metals and enhancing catalytic performance. |
| Surface Chemistry | Adsorption of aluminum oxalate complexes followed by thermal treatment. | Changes the distribution of surface hydroxyl groups and Lewis acid sites. |
Advanced Analytical Methodologies for Oxalate Speciation in Complex Matrices
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) for Aluminum Oxalate (B1200264) Speciation
Liquid chromatography coupled with inductively coupled plasma-mass spectrometry (LC-ICP-MS) stands as a premier hyphenated technique for elemental speciation analysis. nih.gov It combines the separation capabilities of liquid chromatography with the high sensitivity and element-specific detection of ICP-MS. analytik-jena.ru This is particularly effective for distinguishing between different forms of aluminum, such as free aluminum ions and its complexes with organic ligands like oxalate. mdpi.comnih.gov
The methodology involves introducing a liquid sample into an LC system, where different aluminum species are separated based on their chemical properties as they pass through a chromatographic column. The eluent from the column is then nebulized and introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the aluminum atoms, which are then guided into the mass spectrometer for detection and quantification based on their mass-to-charge ratio. nih.gov
Research has demonstrated the successful use of LC-ICP-MS for the speciation analysis of inorganic and organic aluminum complexes, including aluminum oxalate. mdpi.comresearchgate.net Key variables that influence the formation and stability of these complexes, and thus their separation, include pH, the molar ratio of aluminum to the oxalate ligand, and temperature. nih.gov Cation exchange chromatography is often employed for the separation process. mdpi.comresearchgate.net This powerful combination allows for the precise quantification of specific aluminum-oxalate species even in intricate sample matrices like wine or environmental samples. mdpi.comnih.gov
Table 1: Example Chromatographic Conditions for Aluminum Speciation Analysis using LC-ICP-MS
| Parameter | Condition |
| Analytical System | Inert Liquid Chromatography System coupled with ICP-MS |
| Analytical Column | Cation Exchange Column (e.g., Hamilton PRP-X200) |
| Mobile Phase | Isocratic or Gradient Elution with appropriate buffers (e.g., NH4NO3) |
| pH | Adjusted based on the specific species of interest (e.g., pH 3.00) |
| Detection | ICP-MS monitoring the specific mass of aluminum (m/z 27) |
High-Performance Liquid Chromatography (HPLC) Coupled Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For the analysis of aluminum oxalate monohydrate, HPLC methods typically focus on the determination of the oxalate anion. Various detection methods can be coupled with HPLC, each offering different advantages in terms of sensitivity and selectivity.
A common approach involves reverse-phase HPLC, where a nonpolar stationary phase is used with a more polar mobile phase. researchgate.net The separation of oxalate is achieved, and detection can be performed using a UV-Vis detector, often at a wavelength around 237 nm. researchgate.net While robust and cost-effective, this method may require extensive sample preparation to remove interfering substances, especially in complex biological matrices like urine. nih.gov
To enhance sensitivity and selectivity, HPLC can be coupled with other detectors, such as a post-column enzyme reactor. In this setup, the separated oxalate from the HPLC column is mixed with a solution containing the enzyme oxalate oxidase. The enzyme catalyzes the oxidation of oxalate, producing hydrogen peroxide, which can then be detected colorimetrically or electrochemically. This approach significantly improves the specificity of the analysis. preprints.org Although powerful, LC-tandem mass spectrometry (LC-MS/MS) has gained attention for its high selectivity, but HPLC remains a valuable and more accessible alternative in many laboratories. nih.govmdpi.com
Table 2: Comparison of HPLC-based Methods for Oxalate Determination
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC-UV | Separation on a C18 column followed by UV detection. researchgate.net | Cost-effective, readily available. nih.gov | Lower sensitivity, potential for matrix interference. nih.gov |
| HPLC-Enzyme Reactor | HPLC separation followed by enzymatic reaction and detection of the product (e.g., H2O2). preprints.org | High specificity, improved sensitivity. | More complex setup, potential for enzyme inhibition. |
| LC-MS/MS | HPLC separation coupled with mass spectrometric detection. mdpi.com | High sensitivity and selectivity, confident identification. mdpi.com | High cost, complex instrumentation. nih.gov |
Quantitative Analysis of Oxalate Using Enzymatic and Non-Enzymatic Electrochemical Methods
Electrochemical methods provide a sensitive and often simpler alternative to chromatographic techniques for the quantification of oxalate. nih.govresearchgate.net These methods can be broadly categorized as enzymatic and non-enzymatic.
Enzymatic Electrochemical Methods: These methods are based on the high specificity of the enzyme oxalate oxidase, which catalyzes the conversion of oxalate to carbon dioxide and hydrogen peroxide (H₂O₂). nih.gov The amount of oxalate is determined by electrochemically detecting the H₂O₂ produced. researchgate.net The enzyme can be immobilized on the surface of an electrode, creating a biosensor. When a sample containing oxalate is introduced, the enzymatic reaction occurs at the electrode surface, and the resulting H₂O₂ is either oxidized or reduced, generating a measurable electrical signal (current or potential) that is proportional to the oxalate concentration. researchgate.netacs.org This approach offers high selectivity due to the specific nature of the enzyme-substrate interaction. nih.gov
Non-Enzymatic Electrochemical Methods: Non-enzymatic methods avoid the use of enzymes, which can be prone to denaturation and require specific operating conditions. These methods rely on the direct electrochemical oxidation or reduction of oxalate at a chemically modified electrode. Anion exchange chromatography coupled with a conductivity measurement has been used, demonstrating very high sensitivity. nih.gov However, a limitation can be "column poisoning," where the column becomes contaminated. nih.gov Other approaches involve electrodes modified with various materials that catalyze the oxidation of oxalate, allowing for its direct detection without the need for a biological recognition element.
Table 3: Performance Characteristics of Selected Oxalate Quantification Methods
| Method Type | Specific Technique | Limit of Detection (LOD) | Linear Range | Reference |
| Enzymatic | Oxalate oxidase with UV-vis detection | 2.0 µM | 0.5 to 25 µM | nih.gov |
| Enzymatic Electrochemical | Immobilized oxalate oxidase on a magnetic solid | - (LOQ: 3.0 mg/L) | 3.0–50.0 mg/L | nih.govresearchgate.net |
| LC-MS/MS | Weak anion exchange chromatography and MS/MS | 3.0 µM | 100.0 to 2212 µM | preprints.orgresearchgate.net |
| Non-Enzymatic Electrochemical | Anion exchange chromatography with conductivity measurement | 5.68 pM (as LOQ) | - | nih.gov |
Microscopic Spectroscopic Techniques for Spatially Resolved Analysis
Microscopic spectroscopic techniques combine the visual information of microscopy with the chemical identification capabilities of spectroscopy to provide spatially resolved analysis of a sample. longdom.org These methods are invaluable for understanding the distribution and chemical environment of this compound within a heterogeneous matrix, such as in biological tissues or industrial scale deposits. researcher.life
Imaging spectroscopy, for example, can map the chemical composition across a sample's surface. longdom.org Techniques like Fourier-transform infrared (FTIR) microscopy or Raman microscopy can be employed.
FTIR Microscopy: This technique measures the absorption of infrared light by the sample. Different chemical bonds vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. By collecting a spectrum at each pixel of a microscopic image, a chemical map can be generated showing the distribution of specific compounds, such as the characteristic oxalate C-O and C=O bond vibrations.
Raman Microscopy: This method involves illuminating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light are specific to the vibrational modes of the molecules present. Raman microscopy can provide high spatial resolution and is particularly useful for aqueous samples. It can be used to identify and map the distribution of crystalline this compound.
These spatially resolved techniques offer insights that are not available from bulk analysis methods, enabling the correlation of chemical composition with specific microscopic structures. longdom.org
Environmental Research Perspectives of Aluminum Oxalate Monohydrate and Oxalates
Role of Oxalate (B1200264) in Metal Detoxification and Nutrient Cycling in Soil and Plant Systems
Oxalate, the conjugate base of oxalic acid, plays a critical role in mediating the effects of toxic metals in soil and plant systems, particularly in the context of aluminum (Al) toxicity, a major constraint for crop production on acid soils worldwide. nih.govresearcher.life Plants and associated microorganisms have evolved mechanisms involving oxalate to detoxify aluminum and to enhance nutrient availability. oup.comresearchgate.net
One of the primary detoxification strategies is the exudation of organic acids, including oxalic acid, from plant roots. nih.govoup.com These organic acids chelate the toxic aluminum ion (Al³⁺) in the rhizosphere, forming stable, non-toxic aluminum-oxalate complexes. cropaia.comscirp.org This process prevents aluminum from entering the root cells and damaging sensitive tissues, particularly the root apex. nih.govnih.gov The effectiveness of different organic acids in detoxifying aluminum varies, depending on the stability of the complexes they form. oup.com Oxalic acid, a simple dicarboxylic acid, forms a strong bidentate complex with aluminum, making it a potent detoxifying agent. nih.gov
Beyond external detoxification, some plants, known as aluminum accumulators, tolerate high internal concentrations of aluminum by forming Al-organic acid complexes within their cells. nih.govresearcher.life For example, buckwheat (Fagopyrum esculentum) detoxifies aluminum internally by forming a stable 1:3 Al-oxalate complex, which is then sequestered, likely in the vacuoles, rendering it non-phytotoxic. nih.govfrontiersin.org This internal chelation mechanism allows for the accumulation of aluminum in leaves and roots without causing cellular damage. nih.gov
The production of oxalate is not limited to plants; soil fungi, including mycorrhizal and saprophytic fungi, are significant producers of oxalic acid. oup.comresearchgate.net Fungal-derived oxalate contributes to metal detoxification by forming insoluble metal oxalates, effectively immobilizing toxic metals in the soil. researchgate.netnih.gov This process is a key component of geomycological processes and has potential applications in bioremediation. researchgate.net
In addition to metal detoxification, oxalate influences nutrient cycling. The presence of oxalate in the soil solution can accelerate the weathering of soil minerals, which increases the availability of essential nutrients for plants. nih.gov By chelating cations like aluminum and iron on mineral surfaces, oxalate can release sorbed phosphate, making it more available for plant uptake, a crucial benefit in acidic soils where phosphorus availability is often limited. oup.com Fungi, in particular, use oxalic acid production to acquire nutrients from minerals. researchgate.net The formation of calcium oxalate by plants and fungi also plays a significant, though sometimes overlooked, role in the biogeochemical cycling of calcium in terrestrial ecosystems. researchgate.netoregonstate.edu
Mechanisms of Oxalate-Mediated Aluminum Detoxification
| Mechanism | Description | Location | Key Organisms | Reference |
|---|---|---|---|---|
| External Chelation (Exclusion) | Secretion of oxalic acid from roots into the rhizosphere to form non-toxic Al-oxalate complexes, preventing Al uptake. | Rhizosphere (soil surrounding roots) | Various Al-tolerant plants (e.g., wheat, buckwheat) | nih.govnih.govfrontiersin.org |
| Internal Chelation (Detoxification) | Formation of stable, non-phytotoxic Al-oxalate complexes within plant cells, followed by sequestration into vacuoles. | Cytosol, Vacuoles | Al-accumulator plants (e.g., buckwheat, tea) | nih.govnih.govfrontiersin.org |
| Fungal Immobilization | Production of oxalic acid by soil fungi, leading to the precipitation of insoluble metal oxalates. | Soil matrix | Mycorrhizal and saprophytic fungi (e.g., Aspergillus niger) | researchgate.netnih.gov |
Biogeochemical Interactions of Aluminum with Oxalate in Environmental Media
The interaction between aluminum and oxalate is a fundamental process in the biogeochemistry of soils and aquatic systems, significantly influencing aluminum's mobility, speciation, and bioavailability. geoscienceworld.orgcabidigitallibrary.org In acidic soils (pH < 5.5), aluminum becomes more soluble, predominantly as the phytotoxic Al³⁺ ion. frontiersin.org However, the presence of organic acids, particularly oxalic acid, dramatically alters this chemistry. cabidigitallibrary.org
Oxalate is introduced into the environment primarily through root exudation from plants and biosynthesis by soil fungi. oup.com Once in the soil solution, oxalate anions readily form complexes with aluminum ions. scirp.org Thermodynamic modeling shows that aluminum-oxalate complexes are significantly more stable and important than complexes with other common organic acids like acetate, even at low oxalate concentrations. geoscienceworld.org These complexation reactions can greatly increase the total mobility of aluminum in formation waters and soil solutions. geoscienceworld.org
The stoichiometry of these complexes varies depending on factors like pH and the molar ratio of aluminum to oxalate. The most stable and non-toxic form is the 1:3 Al-oxalate complex (Al(C₂O₄)₃³⁻). oup.comnih.gov The formation of such stable complexes prevents aluminum from binding to and damaging cellular components in plants and microbes. nih.gov
The production of oxalate by fungi is a key driver of bioweathering. researchgate.net Fungi excrete oxalic acid, which dissolves minerals by chelating metallic cations, including aluminum from aluminosilicates. researchgate.netresearchgate.net This process not only releases nutrients but also leads to the formation of new, secondary biominerals, such as metal oxalates. researchgate.net Calcium oxalate is the most common biomineral formed, but in environments with high aluminum activity, aluminum-bearing oxalates can also form. researchgate.net These mycogenic minerals are integral to element cycling and soil formation. researchgate.net
The fate of aluminum-oxalate complexes is tied to the broader carbon cycle. Oxalotrophic bacteria and fungi can metabolize the oxalate anion, using it as a carbon and energy source. oup.comunine.ch The degradation of the oxalate ligand can release the complexed aluminum, making it available again for other reactions, or it can lead to the precipitation of aluminum hydroxides if the local pH increases as a result of microbial activity. frontiersin.org This microbial turnover is a critical component of the oxalate-carbonate pathway. researchgate.net
Dominant Aluminum-Oxalate Species at Varying pH
| pH Level | Dominant Aluminum-Oxalate Species | Significance | Reference |
|---|---|---|---|
| 4 | Al(Ox)₃³⁻ | High complexation, increased Al mobility. | scirp.org |
| 5 | Al(Ox)₃³⁻ | High complexation, increased Al mobility. | scirp.org |
| 6 | Al(Ox)₃³⁻ | High complexation, increased Al mobility. | scirp.org |
| 7 | Al(OH)₂(Ox)⁻, Al(Ox)₃³⁻, Al(OH)(Ox)₂²⁻ | Shift towards hydrolyzed species, but oxalate complexes remain significant. | scirp.org |
| 8 | Al(OH)₂(Ox)⁻ | Hydroxide-oxalate mixed ligand species becomes dominant. | scirp.org |
Based on MINTEQ simulation data. "Ox" represents the oxalate anion.
Oxalate Formation in Geochemical Processes and Astrobiological Contexts
Oxalate minerals, while predominantly biogenic on Earth, can also form through abiotic geochemical processes and are considered potential biomarkers in the search for extraterrestrial life. cambridge.orgconservation-wiki.com The formation of metal oxalates, including salts of aluminum, is not exclusive to biological pathways. For instance, whewellite (B87421) (calcium oxalate monohydrate) has been found in hydrothermal deposits, indicating an abiogenic origin under certain geological conditions. cambridge.org The degradation of organic matter in sedimentary basins can also release oxalic acid, which then reacts with metal cations in pore waters to form oxalate minerals. geoscienceworld.orgconservation-wiki.com
In the context of astrobiology, oxalate minerals are of significant interest, particularly for missions to Mars. cambridge.org Their presence could indicate past or present biological activity, as many extremotolerant microorganisms on Earth produce oxalic acid to weather rocks and extract nutrients. cambridge.org The formation of calcium oxalate by lichens, for example, is a well-studied process that could serve as an analogue for potential Martian biosignatures. cambridge.org
The search for carbonates on Mars has been a key focus for understanding the planet's past climate and potential for life. However, observations have revealed fewer carbonates than expected based on a once CO₂-rich atmosphere. usra.edu One hypothesis is that carbon dioxide may have been sequestered not as carbonates, but as oxalates through alternative electrochemical reactions. usra.edu Pyrolysis experiments conducted by the Viking, Phoenix, and MSL missions have yielded results that could be interpreted as the detection of oxalate minerals. usra.edu
Aluminum is abundant on Mars, primarily in the form of alumina-silicate minerals and aluminum oxides. marspedia.org Recent discoveries by the Perseverance rover in Jezero crater have identified rocks exceptionally rich in alumina (B75360) (Al₂O₃), some containing the mineral kaolinite, which forms through intense aqueous alteration. nih.govresearchgate.netalcircle.com If oxalic acid were formed on Mars, either biotically or abiotically, it would readily react with the abundant metal cations present, including aluminum, iron, magnesium, and calcium. usra.edu Therefore, the potential for finding aluminum oxalate or other metal oxalate minerals on Mars is a subject of ongoing research. usra.edu The detection of such minerals would have profound implications for understanding Martian geochemistry and the planet's potential to harbor life. usra.edu
Contribution to Carbon Sequestration via Oxalate-Carbonate Pathway
The oxalate-carbonate pathway (OCP) represents a significant, yet often underestimated, biogeochemical process that can act as a long-term sink for atmospheric carbon dioxide (CO₂). unine.chfrontiersin.org This pathway links the biological carbon cycle with the geological carbon cycle, transforming atmospheric CO₂ into stable calcium carbonate (calcite) in soils. unine.chresearchgate.net
The process begins with "oxalogenic" plants and fungi that fix atmospheric CO₂ through photosynthesis and other metabolic activities, part of which is converted into oxalic acid. unine.ch This oxalic acid then reacts with available metal cations in the soil, most commonly calcium (Ca²⁺), to form insoluble metal oxalate crystals, such as calcium oxalate. unine.chpostersessiononline.eu These crystals are stored in plant tissues and are released into the soil upon decomposition of litter or through root exudation. unine.chresearchgate.net
The next crucial step is carried out by "oxalotrophic" microorganisms (bacteria and fungi). frontiersin.orgnih.gov These microbes use the oxalate as their sole source of carbon and energy. unine.ch The metabolic breakdown of calcium oxalate by these organisms releases calcium ions and consumes protons, leading to a localized increase in soil pH. unine.chresearchgate.net This shift toward more alkaline conditions decreases the solubility of carbonate and bicarbonate, which are byproducts of the oxalate metabolism. researchgate.netpostersessiononline.eu If the concentration of these ions reaches a saturation point, it triggers the precipitation of calcium carbonate (CaCO₃). postersessiononline.eu
This newly formed mineralized carbon is highly stable, with a residence time estimated to be between 100 and 1,000,000 years, making the OCP a durable carbon sequestration mechanism. frontiersin.orgresearchgate.net The process is particularly active in tropical ecosystems and can lead to the formation of carbonate soils (calcretes) even in regions with acidic bedrock where carbonates would not geologically be expected to form. unine.chnih.gov
While the pathway is most commonly described with calcium, the cycling of other mineral nutrients, including aluminum and iron, is also affected. frontiersin.orgnih.gov In acidic soils, the production of oxalates by plants and microbes is a key mechanism for coping with high concentrations of soluble aluminum. nih.gov The formation of aluminum-oxalate complexes is a detoxification strategy, as discussed previously. Although aluminum does not directly substitute for calcium in the final carbonate mineral, its biogeochemical cycle is intrinsically linked to the OCP. The same microbial processes that drive oxalate degradation and pH changes for carbonate precipitation also influence the speciation and mobility of aluminum in the soil environment. frontiersin.orgnih.gov Therefore, understanding the OCP provides a broader perspective on CO₂ sequestration, biomineralization, and the interconnected cycling of elements like calcium, carbon, and aluminum in terrestrial ecosystems. frontiersin.orgnih.gov
Future Research Directions and Emerging Trends in Aluminum Oxalate Monohydrate Studies
Exploration of Novel Synthetic Routes for Tailored Morphologies and Crystal Habits
The morphology and crystal habit of aluminum oxalate (B1200264) monohydrate are critical determinants of its physical and chemical properties. Consequently, a significant future research direction involves the development of novel synthetic methodologies that offer precise control over these characteristics. Traditional precipitation methods often yield materials with heterogeneous particle sizes and shapes, limiting their performance in advanced applications.
Emerging synthetic strategies such as hydrothermal and sol-gel methods are being explored to overcome these limitations. google.comupb.ro Hydrothermal synthesis, which involves crystallization from aqueous solutions at elevated temperatures and pressures, allows for the control of particle size and morphology by tuning parameters like temperature, pH, and reaction time. researchgate.netresearchgate.net For instance, studies on the hydrothermal synthesis of related aluminum compounds have demonstrated the ability to produce morphologies ranging from equiaxed nanoparticles to elongated platelets by adjusting precursor salts and reaction conditions. google.comresearchgate.net
The sol-gel process offers another versatile route, involving the transition of a colloidal solution (sol) into a gel phase, followed by drying and thermal treatment. mdpi.comresearchgate.net This method provides excellent control over the material's microstructure and surface area. upb.ro Researchers are investigating the use of various aluminum precursors, such as aluminum alkoxides and salts, in sol-gel chemistry, along with chelating agents to manage the rates of hydrolysis and condensation, thereby influencing the final particle morphology. mdpi.com
Furthermore, the use of modulators or additives during synthesis is a promising trend. Research on aluminum-based metal-organic frameworks (MOFs) has shown that molecules like oxalic acid can act as modulators, improving the crystallinity and preventing defects in the final structure. lookchem.comresearchgate.net Applying similar principles to the synthesis of aluminum oxalate monohydrate could enable the targeted formation of specific crystal facets, leading to materials with tailored catalytic or adsorptive properties.
Advanced Characterization Techniques for In-Situ Monitoring of Reaction Mechanisms
A fundamental understanding of the nucleation and growth mechanisms of this compound is essential for controlling its synthesis. Future research will increasingly rely on advanced, in-situ characterization techniques to observe these processes in real-time. These methods provide insights into the transient intermediate species and reaction pathways that are inaccessible through conventional ex-situ analysis.
Techniques such as in-situ Raman spectroscopy are valuable for monitoring the evolution of molecular species during crystallization. Studies on various metal oxalates have identified characteristic Raman spectral bands that can be used to track the formation of oxalate complexes in solution and their incorporation into the solid state. researchgate.netwalisongo.ac.id This allows for the kinetic analysis of the crystallization process under different reaction conditions.
Cryogenic transmission electron microscopy (cryo-TEM) is another powerful technique that is emerging for studying the early stages of nucleation. illinois.edu By flash-freezing the reaction solution at various time points, cryo-TEM can capture snapshots of the nucleation process, from the formation of initial clusters to the development of crystalline nanoparticles. researchgate.net This method has been successfully applied to investigate the non-classical nucleation pathways of other metal oxalates, such as those of cerium and uranium, revealing mechanisms involving particle attachment and aggregation. researchgate.netresearchgate.net Similarly, in-situ liquid-cell transmission electron microscopy (LC-TEM) enables the direct observation of crystal growth and dissolution in a liquid environment, providing unprecedented detail on the dynamics of these processes. nsf.gov The application of these advanced microscopy techniques to the aluminum oxalate system is a key area for future investigation.
Integration of Machine Learning and Computational Design in Materials Discovery and Optimization
The integration of computational tools, particularly machine learning (ML) and high-throughput screening, is set to revolutionize the discovery and optimization of materials, including this compound. These approaches can significantly accelerate the research and development cycle by predicting material properties and identifying promising synthetic routes before extensive experimental work is undertaken. acs.org
Computational screening can be used to explore the vast chemical space of aluminum-containing complexes. pitt.edu By employing quantum chemical methods like Density Functional Theory (DFT), researchers can calculate the structures and stabilities of various aluminum oxalate species and their hydrates, providing fundamental insights into their formation. researchgate.netacs.org
Machine learning models are being developed to predict the properties of complex materials like metal-organic frameworks (MOFs) based on the chemical nature of their components. nih.govnih.gov For example, ML models can predict the porosity or guest accessibility of a MOF based solely on the chosen metal (e.g., aluminum) and organic linker. nih.govarxiv.orgresearchgate.net This predictive capability can guide experimental efforts by prioritizing synthetic targets with desired properties. scispace.com Similar ML-driven approaches could be developed for this compound to predict how different synthetic parameters will affect its morphology, crystal structure, and performance in specific applications. This data-driven approach, combining large-scale computational screening with targeted experimental validation, represents a major emerging trend in materials science.
Investigation of Multifunctional Properties of Aluminum Oxalate Composites
Future research will also focus on the incorporation of this compound into composite materials to create multifunctional systems with synergistic properties. Aluminum oxalate can serve either as a functional filler or as a precursor for the in-situ formation of other phases, such as alumina (B75360) (Al₂O₃), within a matrix. google.com
The development of aluminum-polymer composites (APCs) is an area of active research, where fillers are used to enhance the mechanical, thermal, or electrical properties of the polymer matrix. wikipedia.org this compound, with its potential for controlled morphology and surface chemistry, could be explored as a novel filler. Upon thermal treatment, it can be converted to alumina, creating ceramic-polymer composites with high strength and thermal stability. ijltet.orgmdpi.com
Furthermore, aluminum oxalate is a key building block for aluminum-based metal-organic frameworks (Al-MOFs), which are themselves a class of composite materials with applications in gas storage, separation, and catalysis. duke.edu The high stability and low toxicity of Al-MOFs make them particularly attractive for practical applications. duke.edufrontiersin.org Research into mixed-metal oxalate systems could also lead to novel materials with unique magnetic or electronic properties. By combining aluminum oxalate with other metal oxalates, it may be possible to create hybrid frameworks with enhanced functionalities. The exploration of these composite systems, from simple filled polymers to complex mixed-metal frameworks, is a key direction for future studies. researchgate.net
Development of Efficient Complexing Agents for Oxalates based on Quantum Chemical Predictions
A significant area of theoretical and computational research focuses on understanding and predicting the complexation of oxalate anions with various metal cations. This work is driven by the need to control oxalate chemistry in diverse fields, from preventing kidney stone formation to managing industrial processes. Quantum chemical calculations, particularly DFT, are powerful tools for investigating these interactions at the atomic level.
Recent studies have employed quantum chemistry to evaluate the binding affinity of a range of metallic cations for the oxalate anion. google.comnih.gov These computational investigations aim to identify new and more efficient complexing agents, or binders, for oxalate. In one such study, the complexation energies for various cations were calculated, revealing a clear trend related to the charge of the cation.
| Cation | Charge | Affinity for Oxalate | Binding Trend |
|---|---|---|---|
| Fe²⁺, Ca²⁺, Mg²⁺, Zn²⁺ | 2+ | Lower | Preferential binding to phosphate |
| Fe³⁺, Al³⁺, La³⁺ | 3+ | Higher | Preferential binding to oxalate |
The research found that divalent cations generally show a preference for complexing with phosphate, whereas trivalent cations, including Al³⁺, exhibit a stronger affinity for oxalate. researchgate.net This finding underscores the fundamental role of electrostatic interactions in the stability of these complexes. Such computational predictions are invaluable for the rational design of new molecules and materials for selective oxalate binding. Further theoretical studies can explore a wider range of potential ligands and solvent effects to refine these predictions and guide the synthesis of next-generation oxalate complexing agents.
Q & A
Basic: What are the standard methods for synthesizing aluminum oxalate monohydrate in a laboratory setting?
Methodological Answer:
this compound can be synthesized via controlled precipitation by reacting aluminum salts (e.g., aluminum chloride hexahydrate) with oxalate sources (e.g., ammonium oxalate monohydrate) under specific pH conditions. Key steps include:
- Dissolving stoichiometric amounts of aluminum chloride hexahydrate and ammonium oxalate monohydrate in demineralized water.
- Adjusting the pH using strong acids/bases (e.g., HCl or NaOH) to optimize complexation, typically in the range of pH 2–4 to avoid aluminum hydroxide precipitation .
- Filtering and drying the precipitate under controlled humidity to retain the monohydrate form.
Characterization via XRD and FTIR is critical to confirm crystallinity and ligand coordination .
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Identifies crystal structure and phase purity by comparing observed peaks with reference databases (e.g., ICDD) .
- FTIR Spectroscopy: Confirms oxalate ligand coordination (C-O stretching at ~1600–1700 cm⁻¹) and hydration (O-H bands at ~3000–3500 cm⁻¹) .
- SEM-EDX: Validates morphology (e.g., prismatic or plate-like crystals) and elemental composition (Al, C, O ratios) .
- Thermogravimetric Analysis (TGA): Quantifies hydration levels by measuring mass loss at ~100–150°C (water release) and decomposition at higher temperatures .
Advanced: How can researchers resolve discrepancies in thermal decomposition data of this compound obtained through differential thermal analysis (DTA)?
Methodological Answer:
Contradictions in DTA data (e.g., inconsistent endothermic peaks) may arise from:
- Hydration Variability: Ensure samples are stored in controlled humidity to prevent partial dehydration before analysis.
- Impurity Effects: Use high-purity reagents and validate via EDX to exclude trace metals (e.g., cadmium, calcium) that alter decomposition pathways .
- Heating Rate Optimization: Conduct DTA at multiple heating rates (e.g., 5–20°C/min) to distinguish kinetic vs. thermodynamic effects. Compare results with calcium oxalate monohydrate decomposition models, adjusting for aluminum’s higher thermal stability .
Advanced: What experimental design considerations are critical when studying the co-crystallization of this compound with other metal oxalates?
Methodological Answer:
- Dopant Concentration Gradients: Systematically vary the molar ratio of secondary metals (e.g., cadmium, lithium) to aluminum to assess doping limits and lattice distortion .
- pH and Ionic Strength Control: Use buffered solutions (e.g., ammonium oxalate) to stabilize oxalate ions and prevent competing hydroxide formation .
- Statistical Design: Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, stirring rate, and supersaturation for reproducible co-crystallization .
Advanced: How does the presence of competing ions (e.g., citrate, phosphate) influence the nucleation kinetics of this compound in aqueous solutions?
Methodological Answer:
- Nucleation Inhibition Assays: Use spectrophotometry (620 nm) to monitor turbidity changes during crystallization. Citrate inhibits nucleation by forming soluble complexes with Al³⁺, reducing free ion availability .
- Induction Time Measurements: Compare induction periods with/without inhibitors. For example, 0.5 mM citrate increases induction time by ~200%, suggesting delayed nucleation .
- Surface Adsorption Studies: Employ zeta potential measurements to assess inhibitor adsorption on crystal surfaces, which alters growth kinetics .
Basic: What safety protocols should be followed when handling this compound in laboratory experiments?
Methodological Answer:
- Storage: Keep in airtight containers away from oxidizing agents (e.g., nitrates) to prevent hazardous reactions .
- PPE: Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of fine powders via fume hoods.
- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Consult institutional guidelines for heavy metal waste (if doped with cadmium or similar) .
Advanced: How can spectroscopic data (e.g., FT-Raman) be used to distinguish between this compound and related oxalate hydrates?
Methodological Answer:
- Band Assignment: this compound exhibits unique Raman shifts for Al-O bonds (~500–600 cm⁻¹) and water bending modes (~1600 cm⁻¹). Compare with calcium oxalate monohydrate (Ca-O at ~300 cm⁻¹) .
- Hydration Signatures: Use TGA-coupled spectroscopy to correlate thermal events (e.g., water loss at 100°C) with spectral changes, ensuring monohydrate vs. dihydrate differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
